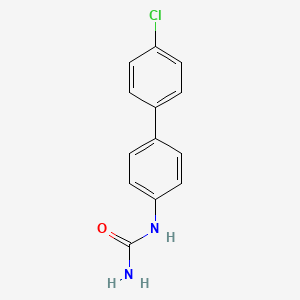

1-(4'-Chlorobiphenyl-4-YL)urea

Description

Significance of the Urea (B33335) Moiety as a Privileged Structure in Medicinal Chemistry and Drug Discovery

The urea moiety, characterized by a carbonyl group flanked by two amine groups, is a cornerstone in modern medicinal chemistry and drug discovery. nih.govchemicaljournal.in Its significance stems from its classification as a "privileged structure," a molecular framework that can bind to multiple biological targets with high affinity. chemicaljournal.innih.gov The primary reason for this versatility lies in the urea functional group's unique hydrogen bonding capabilities. nih.gov It can act as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. nih.govmdpi.com This dual nature allows urea derivatives to form strong and specific interactions with amino acid residues in the active sites of proteins, enzymes, and receptors, which is a critical factor for modulating biological activity. nih.govnih.gov

The incorporation of a urea functionality is a widely used strategy in drug design to fine-tune a molecule's properties. nih.govacs.org It can enhance aqueous solubility and permeability, crucial aspects of a drug's pharmacokinetics, due to its ability to engage in hydrogen bonding with water. nih.govmdpi.com Furthermore, the structural and synthetic versatility of the urea group provides extensive opportunities for drug design, allowing chemists to modify substituents on the nitrogen atoms to optimize potency, selectivity, and other drug-like properties. nih.govfrontiersin.org Consequently, urea-containing compounds are found in a wide array of clinically approved therapies, including anticancer, antiviral, antibacterial, and anticonvulsant agents. nih.govchemicaljournal.innih.gov The prevalence of this scaffold in over 90,000 synthetic compounds in the ChEMBL database underscores its established importance in the development of new therapeutic agents. frontiersin.org

The Role of the Biphenyl (B1667301) Scaffold in Bioactive Molecules

The biphenyl scaffold, which consists of two phenyl rings linked by a single bond, is another fundamental backbone in organic chemistry and the design of bioactive molecules. rsc.orgindianchemicalsociety.com Its prevalence is notable in numerous natural products, marketed drugs, and medicinally active compounds. rsc.orgajgreenchem.com The biphenyl structure is considered a privileged scaffold because of its ability to bind to a wide range of proteins with high specificity. indianchemicalsociety.com Its conformational flexibility allows it to adapt to the shape of various enzyme and receptor pockets, facilitating favorable interactions. indianchemicalsociety.com

This structural motif is a key component in drugs with diverse therapeutic applications, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial agents. rsc.orgajgreenchem.comdoaj.org For example, well-known drugs like Losartan and Valsartan incorporate the biphenyl scaffold. indianchemicalsociety.com The utility of the biphenyl group extends to its role as a versatile intermediate in organic synthesis for producing a host of other compounds for agriculture and materials science. rsc.orgwikipedia.org Functionalization of the biphenyl rings is often required to impart reactivity, and it can undergo reactions like electrophilic substitution, similar to benzene. rsc.org The introduction of various substituents onto the biphenyl core allows for the modulation of its biological and physical properties, making it a valuable platform in drug discovery. researchgate.net

Overview of the Research Landscape for 1-(4'-Chlorobiphenyl-4-YL)urea and Related Chlorinated Biphenyl-Urea Structures

The compound this compound is a specific molecule that combines the key features of both the urea moiety and the biphenyl scaffold, with the addition of a chlorine atom. This structure makes it a subject of interest in several research domains. It is recognized as a versatile compound and a key intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. chemimpex.com

In pharmaceutical development , this compound serves as a building block in the synthesis of more complex molecules, especially those being investigated as potential anti-cancer agents. chemimpex.com Research into related biphenyl urea structures has shown significant potential. For instance, a series of biphenyl ureas were synthesized and screened for their ability to inhibit cytochrome P450 enzymes, which are involved in both the activation and detoxification of various compounds. researchgate.net In one study, a meta-chloro-substituted biphenyl urea was identified as the most potent inhibitor of CYP1B1, an enzyme implicated in hormone-induced cancers, with an IC50 value of 5 nM and over 2000-fold selectivity compared to other CYP enzymes. researchgate.net

The broader class of chlorinated diaryl ureas has also been a focus of research. Triclocarban (TCC), a chlorinated N,N'-diaryl urea, has been studied for its antimicrobial properties. nih.gov Structural similarities between different diaryl ureas suggest that they might share common mechanisms of action, such as the inhibition of specific bacterial enzymes. nih.gov

In environmental science , this compound is used in studies investigating the degradation of chlorinated compounds. chemimpex.com This research helps in understanding the environmental fate of such pollutants. The study of polychlorinated biphenyls (PCBs) and their encapsulation is another area where related structures are relevant. epa.gov Furthermore, the compound finds application in agricultural chemistry as an intermediate for herbicides or pesticides and in material science for creating polymers with enhanced thermal stability. chemimpex.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 1033194-51-2 | chemimpex.com |

| Molecular Formula | C13H11ClN2O | chemimpex.comscbt.com |

| Molecular Weight | 246.7 g/mol | chemimpex.comscbt.com |

Historical Context of Urea Synthesis and its Evolution in Organic Chemistry

The history of urea is deeply intertwined with the development of modern organic chemistry. acs.orgacs.org It was first isolated from urine in the 18th century by chemists including Hilaire Rouelle and Herman Boerhaave. wikipedia.orgyarafert.comechem-eg.com For a long time, it was believed that organic compounds—those derived from living organisms—could only be created through a "vital force" inherent to life itself, a theory known as vitalism. libretexts.org

This paradigm was overturned in 1828 by the German chemist Friedrich Wöhler. acs.orglibretexts.org In a landmark experiment, Wöhler attempted to synthesize ammonium (B1175870) cyanate (B1221674) from inorganic starting materials (silver cyanate and ammonium chloride). libretexts.org To his surprise, the resulting crystalline substance was not ammonium cyanate but was instead identical to urea, a known biological product. acs.orglibretexts.org This achievement, now famously known as the "Wöhler synthesis," was the first time an organic compound was synthesized in a laboratory from inorganic precursors. wikipedia.orgechem-eg.com It demonstrated that no "vital force" was necessary to create the molecules of life, thereby discrediting vitalism and laying the foundation for the field of organic chemistry. acs.orglibretexts.org

Following Wöhler's discovery, methods for synthesizing urea evolved. The industrial-scale production of urea today is primarily based on a process developed nearly a century ago, where ammonia (B1221849) and carbon dioxide react under high pressure and temperature to form ammonium carbamate, which is then dehydrated to produce urea. acs.orgechem-eg.com This process is often integrated with ammonia production to utilize the carbon dioxide byproduct. acs.org Due to its high nitrogen content, the vast majority of global urea production, which stands at approximately 220 million tons per year, is used as a fertilizer in agriculture. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-chlorophenyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)16-13(15)17/h1-8H,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCKIYVZBSMIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286020 | |

| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-51-2 | |

| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4′-Chloro[1,1′-biphenyl]-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Urea (B33335) Derivatives

The classical synthesis of ureas has long relied on a set of dependable and well-documented chemical reactions. These methods, while effective, often involve harsh reagents and conditions.

A primary strategy for forming the urea linkage involves the in-situ generation of an isocyanate intermediate, which is then trapped by an amine. nih.gov Three name reactions are central to this approach:

Hofmann Rearrangement: This reaction converts a primary amide into an isocyanate with one fewer carbon atom by treatment with an oxidizing agent like phenyliodine diacetate (PIDA) in the presence of an ammonia (B1221849) source. The isocyanate intermediate is then immediately consumed by ammonia to form the N-substituted urea.

Curtius Rearrangement: This process involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to yield an isocyanate. This isocyanate can then react with a suitable amine to produce an unsymmetrical urea.

Lossen Rearrangement: In this reaction, a hydroxamic acid is converted into an isocyanate. The transformation is typically initiated by treating the hydroxamic acid with a base or heat, and the resulting isocyanate is trapped by an amine to afford the desired urea derivative. nih.gov

Palladium-catalyzed amidation and substitution reactions also represent a key pathway for synthesizing unsymmetrically substituted ureas, allowing for the coupling of aryl halides with various urea compounds.

The conventional toolkit for urea synthesis is characterized by several key reagents that facilitate the introduction of the carbonyl group.

The most traditional method involves the reaction of amines with phosgene (B1210022) (COCl₂) or a solid, easier-to-handle equivalent like triphosgene . nih.gov This reaction proceeds through an isocyanate intermediate, which subsequently reacts with another amine to form the urea. However, the high toxicity of phosgene has driven the development of safer alternatives. nih.gov

A widely used substitute is N,N'-Carbonyldiimidazole (CDI) . As a crystalline solid, CDI is a much safer reagent that does not produce chlorinated byproducts. nih.gov The reaction of an amine with CDI forms an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to yield the urea. Another common procedure is the direct reaction of a pre-formed isocyanate with an amine, which is a very straightforward method for creating unsymmetrical ureas without the need for a base.

| Reagent | Description | Key Features |

| Phosgene/Triphosgene | Highly reactive gas (or solid equivalent) used to form isocyanate intermediates from amines. | Highly efficient but also highly toxic and moisture-sensitive. |

| Isocyanates | Reactive intermediates that readily combine with amines to form the urea linkage. | Direct and efficient for unsymmetrical ureas; no base required. |

| N,N'-Carbonyldiimidazole (CDI) | A solid, safer alternative to phosgene for activating amines. | Crystalline, commercially available, avoids chlorinated byproducts. |

| Carbamates | Can react with amines to form ureas, particularly reactive variants like isopropenyl carbamates. | Offers an alternative pathway, though some reactions can be reversible. |

The demand for enantiomerically pure compounds in medicinal chemistry has spurred the development of stereoselective methods for synthesizing chiral ureas. These approaches often rely on chiral catalysts to control the three-dimensional arrangement of the final product.

Chiral (thio)urea supramolecular organocatalysts have been effectively used in enantioselective reactions, such as the vinylogous addition of silyloxyfurans to aldehydes. mdpi.com These catalysts activate the substrate through hydrogen bonding, influencing the stereochemical outcome of the reaction. Similarly, bifunctional chiral urea-containing quaternary ammonium (B1175870) salts have been designed as hybrid catalysts for asymmetric reactions, including Michael additions and aldol-initiated cascades of glycine (B1666218) Schiff bases. researchgate.netrsc.org These catalysts provide a structured chiral environment that directs the approach of the reactants, leading to high enantiomeric excesses under mild conditions. researchgate.net

Advanced and Green Synthetic Approaches for Urea Functionality

Reflecting a broader shift in chemistry towards sustainability, recent research has focused on developing more environmentally benign and efficient methods for urea synthesis. These "green" approaches aim to reduce energy consumption, minimize waste, and avoid hazardous materials.

Moving away from expensive and potentially toxic heavy metal catalysts is a key goal of green chemistry. Metal-free approaches to urea synthesis have gained traction, offering milder reaction conditions. One such method involves the synthesis of aryl isocyanates directly from arylamines and carbon dioxide (CO₂), a renewable C1 source. researchgate.netsemanticscholar.org In this process, a carbamic acid intermediate is formed and subsequently dehydrated using activated sulfonium (B1226848) reagents to generate the isocyanate, which is then trapped by an amine to form the urea. researchgate.net Another innovative, transition-metal-free catalytic system utilizes dual boron-doped graphitic carbon nitride to synthesize urea directly from CO₂ and nitrogen gas (N₂), offering a novel and potentially commercially viable production method. google.com

Electrochemical synthesis represents a frontier in green chemistry, offering a pathway to produce urea under ambient conditions using renewable electricity. chemenggcalc.com This technology aims to replace the energy-intensive Haber-Bosch and Bosch-Meiser processes, which together account for over 2% of the world's energy consumption and significant greenhouse gas emissions. acs.orgresearchgate.net

The direct electrochemical synthesis of urea can be achieved by coupling CO₂ with various nitrogen sources, most notably nitrogen gas (N₂) or nitrate (B79036) (NO₃⁻). acs.orgresearchgate.netrsc.org The reaction occurs in an electrochemical cell where, for example, N₂ and CO₂ are adsorbed onto a catalyst surface (such as palladium-copper nanoparticles on titanium dioxide) and react to form urea at room temperature and pressure. acs.org This one-step process bypasses the need for high temperatures and pressures, drastically reducing the energy demand and carbon footprint associated with traditional urea production. chemenggcalc.comchemicalprocessing.com By utilizing flue gas or atmospheric CO₂ and N₂, this method not only provides a sustainable route to a vital fertilizer but also contributes to the mitigation of greenhouse gases. chemenggcalc.comresearchgate.net

One-Pot Multicomponent Reactions Incorporating Urea

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step without isolating intermediates. mdpi.com Urea is a versatile building block in such reactions.

A classic example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. mdpi.com This reaction produces 3,4-dihydropyrimidin-2(1H)-ones, demonstrating urea's ability to be incorporated into heterocyclic scaffolds in a single, efficient operation. Modern variations of this reaction have been developed under greener conditions, such as using ball milling without any solvent or catalyst, which can lead to excellent yields in short reaction times. mdpi.com

Beyond heterocycle synthesis, simpler one-pot methods have been developed for creating unsymmetrical ureas. One notable green chemistry approach involves the reaction of isocyanates with amines in an aqueous medium. arabjchem.orgarabjchem.orgresearchgate.net This method is remarkable for its simplicity, avoiding the need for a base or additional catalyst. The use of water as a solvent is environmentally benign, and the product often precipitates, allowing for easy isolation by simple filtration. arabjchem.orgresearchgate.net Such protocols highlight a shift towards more sustainable synthetic practices in the formation of urea derivatives.

Synthesis of Key Biphenyl (B1667301) and Chlorobiphenyl Intermediates

Preparation of 4-Chlorobiphenyl (B17849) and its Derivatives

The construction of the chlorobiphenyl backbone often relies on cross-coupling reactions. The Suzuki coupling reaction is a powerful and widely used method for this purpose. A key intermediate, 4'-chlorobiphenyl-2-amine, which is a structural analog and precursor for related compounds, is synthesized via the Suzuki coupling of 4-chlorophenylboronic acid with an ortho-substituted aniline (B41778), such as o-iodoaniline. patsnap.com This reaction is typically catalyzed by a palladium catalyst, like palladium on carbon (Pd/C), in a mixed solvent system. patsnap.com

Table 1: Suzuki Coupling for 4'-Chlorobiphenyl-2-amine Synthesis patsnap.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent System | Base | Yield |

|---|

Another established method for forming biaryl compounds is the Gomberg-Bachmann reaction. This process involves the diazotization of an aniline derivative, followed by an aryl-aryl coupling reaction. For instance, p-chloroaniline can be treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. google.com This reactive intermediate can then couple with another aromatic ring, such as benzene, under alkaline conditions to form the 4-chlorobiphenyl scaffold. google.com

Table 2: Diazotization of p-Chloroaniline for Gomberg-Bachmann Reaction google.com

| Reactant | Reagents | Temperature | Outcome |

|---|

Functionalization Strategies for Biphenyl Scaffolds

Once the basic biphenyl or chlorobiphenyl scaffold is assembled, it must be functionalized to allow for the introduction of the urea group. The most crucial functionalization is the introduction of an amino group at the desired position on one of the phenyl rings. The synthesis of 4'-chlorobiphenyl-2-amine described previously is a direct example of this strategy, where the biphenyl linkage is formed and an amino group is already in place. patsnap.com

In cases where the biphenyl is formed first, a subsequent nitration followed by reduction can be employed to install the amine. For example, 4-chlorobiphenyl could be nitrated to introduce a nitro group, which is then reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This creates the necessary 4-amino-4'-chlorobiphenyl (B111710) intermediate, which is the direct precursor for the final urea formation step. The development of biphenyl urea derivatives as potent VEGFR-2 inhibitors often involves such functionalization strategies to create a library of compounds for biological evaluation. rsc.orgnih.gov

Biological Activities and Therapeutic Potential

Anti-Inflammatory and Immunomodulatory Effects of Aryl Urea (B33335) Derivatives

Aryl urea compounds have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways implicated in the inflammatory cascade. For instance, certain aryl urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory lipid epoxides. By inhibiting sEH, these compounds can increase the levels of endogenous anti-inflammatory mediators, thereby reducing inflammation and pain. nih.gov

A study on a novel family of aryl ureas demonstrated their anti-inflammatory activity in an endotoxin-induced airway epithelial cell injury model. The lead compound, CKT0103, significantly inhibited the synthesis and release of pro-inflammatory cytokines IL-6 and IL-8. This effect was associated with the inhibition of Toll-like receptor 4 (TLR4) up-regulation and IκBα down-regulation, key components of the NF-κB signaling pathway. nih.gov

Antiviral Properties, Including Anti-HIV Activity

The aryl urea scaffold is a recognized pharmacophore in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). Some urea derivatives have been found to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. The urea moiety can form crucial hydrogen bonds with the enzyme's active site, contributing to its inhibitory activity.

Furthermore, structure-activity relationship (SAR) studies of various aryl urea derivatives have been conducted to optimize their antiviral potency. For example, studies on 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylureas have identified compounds with activity against Herpes simplex virus (HSV-1) and coxsackievirus B3 (CVB3). These studies suggest that factors like low lipophilicity and specific substitutions on the aryl ring can enhance antiviral efficacy. tandfonline.comnih.gov

Other Pharmacological Actions of Related Urea Derivatives

The therapeutic potential of urea derivatives extends beyond anti-inflammatory and antiviral applications, encompassing a range of other pharmacological activities.

Anticonvulsant Activities

Several aryl urea derivatives have been synthesized and evaluated for their anticonvulsant properties. Structure-activity relationship studies have been crucial in identifying the key structural features necessary for this activity. Generally, the nature and position of substituents on the aryl ring significantly influence the anticonvulsant potency. For instance, in some series of aryl semicarbazones, a 4-fluoro substitution on the phenyl ring was found to be most potent. nih.gov While specific data on 1-(4'-Chlorobiphenyl-4-YL)urea is not available, the presence of a halogenated biphenyl (B1667301) moiety suggests that it could potentially interact with targets relevant to seizure control.

Antidiabetic Potential

The sulfonylurea class of drugs, which contains an aryl sulfonylurea core, has been a cornerstone in the management of type 2 diabetes for decades. These compounds primarily exert their glucose-lowering effect by stimulating insulin (B600854) secretion from pancreatic β-cells. While this compound is not a sulfonylurea, the broader class of urea derivatives has been explored for antidiabetic properties through other mechanisms. For example, the development of dual inhibitors of sodium-glucose cotransporters 1 and 2 (SGLT1/SGLT2) has involved C-aryl glycoside derivatives, highlighting the versatility of the aryl scaffold in targeting proteins involved in glucose homeostasis. rsc.org

Antiatherosclerotic and Hypoglycemic Effects

Urea and its derivatives have been investigated for their potential antiatherosclerotic and hypoglycemic effects. The antiatherosclerotic potential of some aryl ureas may be linked to their ability to inhibit acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification and foam cell formation in atherosclerotic plaques. The hypoglycemic effects, as mentioned, are most prominently associated with sulfonylureas, although other urea derivatives are also being explored for their ability to modulate glucose metabolism.

Receptor and Enzyme Modulation

The diverse pharmacological effects of aryl urea derivatives stem from their ability to modulate a wide array of biological targets, including receptors and enzymes. The urea functional group is a versatile hydrogen bond donor and acceptor, enabling it to interact with the active sites of various proteins.

Biphenyl urea derivatives have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. rsc.orgnih.gov Molecular docking studies have shown that the urea moiety can form multiple hydrogen bonds with key residues in the enzyme's active site. nih.gov

Furthermore, urea derivatives have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. rsc.org Inhibition of FAAH can lead to analgesic and anxiolytic effects. In the context of antiviral research, N-benzyl-N'-(4-pipyridinyl)urea derivatives have been identified as CCR5 antagonists, preventing HIV-1 entry into host cells. researchgate.net

The following table summarizes some of the key enzyme and receptor targets of aryl urea derivatives:

| Target Enzyme/Receptor | Therapeutic Area | Example Derivative Class |

| Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory | 1-Aryl-3-(1-acylpiperidin-4-yl)ureas nih.gov |

| HIV-1 Reverse Transcriptase | Antiviral (Anti-HIV) | Aryl Urea NNRTIs |

| VEGFR-2 | Anticancer | Biphenyl Urea Derivatives rsc.orgnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Analgesia, Anxiolysis | Uracil Urea Derivatives rsc.org |

| CCR5 Receptor | Antiviral (Anti-HIV) | N-benzyl-N'-(4-pipyridinyl)ureas researchgate.net |

Mechanistic Insights into Biological Action

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of metabolites derived from the 4-chlorobiphenyl (B17849) core is largely defined by their electrophilic nature. Following metabolic activation, these intermediates can interact with and bind to cellular macromolecules, which are considered their primary molecular targets.

Research indicates that polychlorinated biphenyls (PCBs) can be metabolically activated to form electrophiles that covalently bind to proteins and nucleic acids. nih.gov Specifically, the quinone metabolites of 4-chlorobiphenyl are known to be highly reactive electrophilic species. nih.gov These quinones interact with both nitrogen and sulfur nucleophiles, which are abundant in biological systems. nih.gov The primary molecular targets for these reactive metabolites are therefore crucial cellular components such as DNA and proteins, and binding occurs through mechanisms like Michael addition. nih.govoup.com The formation of covalent adducts with these macromolecules can disrupt their normal function, leading to potential cytotoxicity and genotoxicity. nih.govnih.gov

Pathways of Cellular Signal Transduction Modulation

While specific signal transduction pathways modulated by 1-(4'-Chlorobiphenyl-4-YL)urea are not extensively detailed in the literature, the known reactivity of its core metabolites provides insight into potential mechanisms. The formation of DNA and protein adducts by reactive quinone species is a significant cellular stressor that can trigger a variety of signaling cascades. oup.com

Furthermore, the metabolic oxidation processes that activate chlorinated biphenyls can generate reactive oxygen species (ROS). oup.com ROS are well-known modulators of cellular signaling, capable of influencing pathways related to inflammation, apoptosis, and cell proliferation. The alteration of cellular redox homeostasis by catechol, hydroquinone, and quinone metabolites can therefore indirectly modulate a wide range of intracellular signaling pathways.

Characterization of Enzyme Inhibition Kinetics and Specificity

The metabolic activation of the 4-chlorobiphenyl structure is mediated by specific enzyme systems. Conversely, the highly reactive metabolites generated can, in turn, affect enzyme function. While detailed kinetic studies are specific to individual enzymes, the general mechanism involves the covalent modification of the enzyme by the reactive metabolite.

Enzymes such as cytochrome P-450 monooxygenases and peroxidases are responsible for the oxidation of the biphenyl (B1667301) rings. nih.govoup.com In particular, prostaglandin H synthase (PGHS) has been shown to catalyze the oxidation of dihydroxy-4-chlorobiphenyl metabolites into their corresponding reactive quinones. nih.govacs.org These electrophilic quinones can subsequently form adducts with proteins, including the enzymes that generated them, potentially leading to enzyme inhibition or inactivation. This process represents a form of bioactivation-dependent toxicity, where the enzyme's catalytic activity leads to the formation of a species that damages it.

Biotransformation and Metabolic Activation Pathways

The biotransformation of the 4-chlorobiphenyl moiety is a critical prerequisite for its biological action. This process involves a series of enzymatic reactions that convert the relatively inert parent compound into a variety of more polar and, in some cases, highly reactive metabolites.

The initial and rate-limiting step in the metabolism of 4-chlorobiphenyl is catalyzed by the cytochrome P-450 (CYP) superfamily of enzymes. nih.govnih.gov These microsomal monooxygenases catalyze hydroxylation reactions, introducing hydroxyl (-OH) groups onto the biphenyl structure to form various hydroxylated metabolites. acs.org Studies using rat liver microsomes have identified several monohydroxylated and dihydroxylated metabolites. nih.gov For instance, 4-chloro-4'-hydroxybiphenyl has been identified as a major metabolite, with other isomers such as 4-chloro-3'-hydroxybiphenyl and 4-chloro-2'-hydroxybiphenyl also being formed. nih.gov Subsequent hydroxylation can lead to the formation of catechol and hydroquinone metabolites, such as 4-chloro-3',4'-dihydroxybiphenyl and 4-chloro-2',5'-dihydroxybiphenyl. nih.gov

| Metabolite Class | Specific Metabolites Identified | Reference |

|---|---|---|

| Monohydroxy Metabolites | 4-chloro-4'-hydroxybiphenyl, 4-chloro-3'-hydroxybiphenyl, 4-chloro-2'-hydroxybiphenyl | nih.gov |

| Dihydroxy Metabolites (Diols) | 4-chloro-3',4'-dihydroxybiphenyl (catechol), 4-chloro-2',3'-dihydroxybiphenyl (catechol), 4-chloro-2',5'-dihydroxybiphenyl (hydroquinone) | nih.gov |

The hydroxylation of 4-chlorobiphenyl is a key step in its bioactivation. Two primary pathways for the formation of reactive electrophilic species have been proposed. The first involves the formation of reactive arene oxide intermediates during the initial cytochrome P450-catalyzed hydroxylation. nih.gov The second, and more extensively studied, pathway involves the oxidation of the stable catechol and hydroquinone metabolites. nih.gov These dihydroxy compounds can undergo a two-electron oxidation to form highly reactive semiquinones and quinones. nih.govoup.com These species are potent electrophiles capable of reacting with cellular nucleophiles. oup.com

The oxidation of catechol and hydroquinone metabolites results in the formation of corresponding ortho- and para-quinones. nih.govacs.org For example, 3',4'-dihydroxy-4-chlorobiphenyl can be oxidized to the highly reactive 4-chlorobiphenyl-3',4'-benzoquinone. nih.govoup.com These quinone metabolites are electrophilic and readily react with nucleophiles via Michael addition. nih.gov

To study these transient, reactive species, researchers use "trapping" agents. In laboratory settings, N-acetyl cysteine (NAC), a sulfur-containing nucleophile, is used to trap the quinones as they are formed. nih.govacs.org The detection of mono- and di-substituted N-acetyl cysteine adducts provides direct evidence for the formation of these reactive quinones and serves as a model for how they might react with cysteine residues in cellular proteins. nih.govacs.org This adduct formation is the basis for the potential of these metabolites to cause damage to crucial macromolecules like proteins and DNA. nih.govoup.com

| Precursor Metabolite | Enzyme System | Reactive Species | Reaction/Product | Reference |

|---|---|---|---|---|

| Dihydroxy-4-chlorobiphenyls (Catechols/Hydroquinones) | Prostaglandin H Synthase (PGHS), Peroxidases | PCB Quinones (e.g., 4-CB-3',4'-Q) | Reacts with nucleophiles | nih.govoup.comacs.org |

| PCB Quinones | N/A (Spontaneous Reaction) | N/A | Forms covalent adducts with N-acetyl cysteine (NAC) | nih.govacs.org |

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

No information is publicly available regarding the absorption, distribution, metabolism, and excretion of this compound.

Genotoxicity and Protein Adduct Formation Studies

There are no publicly available studies on the genotoxicity or the potential for protein adduct formation of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Contribution of the Chlorobiphenyl Moiety to Activity and Selectivity

The 4'-chlorobiphenyl moiety of 1-(4'-Chlorobiphenyl-4-YL)urea plays a crucial role in its interaction with its biological targets, primarily by engaging with hydrophobic pockets within the enzyme's active site. In the context of soluble epoxide hydrolase (sEH) inhibition, the biphenyl (B1667301) group and other substituted phenyl rings are known to provide favorable pharmacokinetic properties compared to earlier inhibitors containing bulky aliphatic groups like adamantyl. nih.govresearchgate.net

Importance of the Urea (B33335) Linkage in Ligand-Target Interactions

The urea linkage is a cornerstone of the biological activity of this compound and related sEH inhibitors, acting as the primary pharmacophore that anchors the molecule within the enzyme's catalytic site. nih.govacs.org X-ray crystallography studies have elucidated the precise interactions between the urea moiety and the active site of sEH. metabolomics.se

The carbonyl oxygen of the urea group is a key hydrogen bond acceptor, forming two critical hydrogen bonds with the tyrosine residues Tyr381 and Tyr465. nih.gov Concurrently, the N-H groups of the urea act as hydrogen bond donors, interacting with the catalytic aspartate residue, Asp333. nih.govacs.org These multiple hydrogen bonding interactions are highly conserved among potent urea-based sEH inhibitors and are essential for high-affinity binding. acs.org This robust interaction network effectively mimics the transition state of the natural substrate's hydrolysis, leading to potent inhibition of the enzyme. nih.govmetabolomics.se Studies have shown that 1,3-disubstituted ureas are significantly more potent than more heavily substituted analogs, highlighting that at least one hydrogen on each nitrogen of the urea function is necessary for optimal inhibitory activity. nih.gov

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of biphenyl urea compounds is highly sensitive to the nature and position of substituents on the aromatic rings. Systematic studies have explored these effects to optimize potency and selectivity.

Halogenation Effects on Potency and Selectivity

Halogenation of the phenyl ring is a common strategy to modulate the properties of sEH inhibitors. The introduction of halogen atoms can influence lipophilicity, metabolic stability, and binding affinity. For instance, incorporating a fluorine atom can retard metabolism, increase solubility, and lower the compound's melting point. nih.gov

The type and position of the halogen-containing substituent are critical. In a series of benzoxazolone-5-urea derivatives, a compound with a 2-trifluoromethoxy (2-OCF3) substitution on a benzyl (B1604629) group was the most potent inhibitor, with an IC50 of 0.39 nM. acs.org In contrast, smaller substituents at the same position, such as chloro (Cl) or trifluoromethyl (CF3), resulted in a decrease in inhibitory potency. acs.org This suggests that bulkier, electron-withdrawing groups in specific positions are better accommodated by the enzyme's binding site.

| Compound | Substituent (at position 2 of benzyl ring) | IC50 (nM) |

|---|---|---|

| 31 | -Cl | - |

| 32 | -CF3 | - |

| 33 | -OCF3 | 0.39 |

Positional Isomerism and Conformational Influences

The position of substituents on the aromatic ring significantly impacts biological activity, a phenomenon known as positional isomerism. This is often due to steric and electronic effects that influence the molecule's conformation and its ability to fit optimally into the target's binding site.

For example, in a series of N-adamantyl-N′-phenyl urea derivatives, the position of a hydroxyl or methoxy (B1213986) group on the phenyl ring had a dramatic effect on sEH inhibition. nih.gov The introduction of a hydroxyl group at the ortho position reduced inhibitory potency by approximately tenfold compared to the meta or para isomers. nih.gov Similarly, a methoxy group at the ortho position led to a dramatic decrease in activity, while the meta and para isomers remained potent inhibitors. nih.gov These findings indicate that the ortho position is sterically or electronically disfavored for substitution, while the meta and para positions are more amenable to the introduction of functional groups without compromising inhibitory activity. nih.gov

| Compound | Substituent | Position | IC50 (nM) |

|---|---|---|---|

| 1 | -H | - | 14 |

| 2 | -OH | ortho | 130 |

| 3 | -OH | meta | 24 |

| 4 | -OH | para | 20 |

| 5 | -OCH3 | ortho | >1000 |

| 6 | -OCH3 | meta | 7.7 |

| 7 | -OCH3 | para | 5.8 |

Bioisosteric Replacements of the Urea and Thiourea (B124793) Moieties

While the urea moiety is a highly effective pharmacophore, it can contribute to poor physicochemical properties, such as low solubility and high melting points, which can hinder drug development. metabolomics.senih.gov Consequently, researchers have explored bioisosteric replacements to retain biological activity while improving drug-like characteristics.

Amides have been successfully employed as urea bioisosteres in sEH inhibitors. Replacing the urea with an amide function can result in compounds with 10- to 30-fold better water solubility and lower melting points. nih.gov For murine sEH, this modification often leads to no loss of inhibitory potency. nih.gov However, for human sEH, a modest 2.5-fold decrease in inhibition is sometimes observed with amide analogs. nih.gov Other potential bioisosteres for the urea and thiourea scaffolds that have been investigated in medicinal chemistry include squaramides, α-fluoroenamides, and 2-aminopyrimidin-4(1H)-one, which can offer alternative hydrogen bonding patterns and improved properties. nih.govgoogle.com

Design Strategies for Modulating Drug-Like Properties

Several design strategies have been implemented to enhance the drug-like properties of this compound and its analogs, focusing primarily on improving solubility and metabolic stability.

One key strategy involves replacing metabolically labile groups with more stable ones. For example, substituting the adamantyl group found in early sEH inhibitors with substituted phenyl groups, such as the chlorobiphenyl moiety, has been shown to improve pharmacokinetic profiles. nih.govresearchgate.net

Another effective approach is the introduction of polar functional groups into the molecule to enhance aqueous solubility. nih.gov Structure-activity relationship studies have demonstrated that polar groups can be incorporated into the side chains of the inhibitor without a loss of activity, provided they are placed at a sufficient distance (at least five atoms) from the primary urea pharmacophore. nih.govnih.gov This allows for an improvement in physical properties while maintaining potent enzyme inhibition.

Finally, as discussed previously, the bioisosteric replacement of the urea core with functionalities like amides is a viable strategy to overcome the poor solubility and high crystal lattice energy often associated with urea-based compounds. metabolomics.senih.govnih.gov These modifications can lead to inhibitors that are easier to formulate and potentially more bioavailable. nih.gov

Enhancement of Aqueous Solubility through Structural Modification

A significant challenge in the development of biphenyl urea derivatives is their typically low aqueous solubility, which can hinder oral absorption and bioavailability. researchgate.netnih.gov The planar and hydrophobic nature of the biphenyl core contributes to strong crystal lattice packing, making it difficult for water molecules to solvate the compound. To address this, several structural modification strategies have been successfully employed in related urea-containing compounds.

Another strategy involves the use of hydrotropic solubilization , where the addition of a substance (a hydrotrope) improves the solubility of another. Urea itself and its simpler alkyl derivatives have been shown to act as hydrotropes, enhancing the solubility of poorly soluble drugs. nih.gov This principle can be applied in formulation, and the ranking of this effect for some simple ureas is as follows: butylurea > ethylurea (B42620) > methylurea (B154334) > urea. nih.gov

Furthermore, replacing parts of the hydrophobic scaffold with more polar moieties has proven effective. In a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, the incorporation of a polar N-acyl piperidine (B6355638) group led to a substantial improvement in water solubility and oral bioavailability. nih.gov

The following table summarizes the conceptual effects of these modifications on solubility, based on findings from related compound classes.

Table 1: Conceptual Structural Modifications to Enhance Aqueous Solubility of Biphenyl Urea Analogs

| Modification Strategy | Example of Functional Group/Moiety | Anticipated Effect on Solubility | Rationale |

|---|---|---|---|

| Introduction of Polar Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Increase | Increases hydrogen bonding capacity with water. |

| Replacement of a Phenyl Ring | Pyridine, Piperidine | Increase | Introduces heteroatoms that can act as hydrogen bond acceptors. researchgate.net |

Disruption of Molecular Planarity and Symmetry to Optimize Properties

The planarity of the biphenyl system in this compound contributes to its poor solubility due to efficient crystal packing. estranky.sk A key design principle to overcome this is the deliberate disruption of molecular planarity and symmetry . By introducing steric hindrance that forces the two phenyl rings out of plane, the crystal packing energy can be reduced, leading to improved solubility. nih.govestranky.sk

A primary method to achieve this is through ortho-substitution . Placing a substituent at the ortho-position of one of the phenyl rings (the position adjacent to the bond connecting the two rings) creates steric clash, which increases the dihedral angle between the rings. researchgate.net This twisting of the biphenyl core makes it more difficult for the molecules to stack in a stable, low-energy crystal lattice. researchgate.netestranky.sk A statistical analysis of ortho- versus meta-chlorinated phenyl compounds revealed that 55% of the ortho-isomers exhibited higher solubility. researchgate.net

Similarly, substitution on the urea nitrogen can disrupt planarity. The introduction of a methyl group on a urea nitrogen in a naphthyl urea analog resulted in a 110-fold increase in solubility. nih.gov This was attributed to the steric clash between the methyl group and the aromatic ring, which disrupts planar conformations. nih.gov A similar principle was observed when a chlorine atom was added ortho to a phenylurea, leading to a 1.5 log unit increase in thermodynamic solubility by forcing the urea group into an orthogonal orientation relative to the aromatic ring. estranky.sk

The table below illustrates the impact of these conformational changes on solubility, drawing from data on analogous compounds.

Table 2: Effect of Disrupting Molecular Planarity on Aqueous Solubility of Aromatic Ureas

| Compound Type | Structural Modification | Observed Solubility Change | Reference |

|---|---|---|---|

| Naphthyl Urea Analog | Addition of N-methyl group | 110-fold increase | nih.gov |

| Phenylurea Analog | Addition of ortho-chloro substituent | 1.5 log unit increase | estranky.sk |

Influence on Metabolic Stability and Oral Bioavailability

The metabolic stability and oral bioavailability of this compound and its analogs are critically influenced by their physicochemical properties and their interactions with metabolic enzymes. nih.gov Oral bioavailability is directly linked to aqueous solubility and permeability across the gut wall. nih.gov

The metabolism of many urea-containing drugs is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP3A4. nih.gov For biphenyl moieties, metabolic transformation often involves hydroxylation of the aromatic rings. The chlorine atom on the biphenyl group of this compound can influence its metabolic profile, potentially blocking a site of metabolism or altering its electronic properties and susceptibility to enzymatic action.

Strategies to improve metabolic stability often involve blocking metabolically labile sites. For example, if a specific position on the phenyl ring is prone to rapid hydroxylation, introducing a stable group like fluorine at that position can enhance the compound's half-life. While the adamantyl moiety has been used in some urea-based inhibitors, it is known to be susceptible to rapid metabolism, leading to low in vivo exposure. nih.gov Replacing such metabolically weak points with more robust chemical groups is a common optimization strategy. nih.gov

Furthermore, the urea linkage itself can be subject to hydrolysis, although it is generally more stable than an ester or amide linkage. In some cases, hydrolysis of an oral dose of urea has been observed in the upper intestine, which could potentially affect absorption and lead to variable kinetic profiles. nih.gov

The oral bioavailability of hydroxyurea, a simple urea-containing drug, has been found to be excellent, averaging 108%, indicating that the urea functional group itself does not preclude good oral absorption. researchgate.net However, for more complex and lipophilic derivatives like this compound, properties like solubility and metabolic stability become the dominant factors.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Butylurea |

| Methylurea |

| Ethylurea |

| Sorafenib |

| Boceprevir |

| Cariprazine |

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, it is used to forecast the binding mode of a ligand, such as 1-(4'-Chlorobiphenyl-4-YL)urea, within the active site of a target protein. nih.gov This method is crucial for understanding the structural basis of protein-ligand interactions and for screening virtual libraries of compounds to identify potential inhibitors.

Studies on diaryl urea (B33335) derivatives, a class to which this compound belongs, have employed molecular docking to investigate their binding to various protein kinases, such as B-RAF. nih.gov The process involves preparing a three-dimensional structure of the target protein and the ligand, followed by a systematic search of the conformational and rotational space of the ligand within the protein's binding site. An energy-based scoring function is then used to rank the resulting poses, identifying the most favorable binding configuration.

The analysis of docking results reveals the specific interactions that stabilize the ligand-protein complex. For diaryl urea compounds, docking studies have consistently highlighted the importance of hydrogen bonding and specific orientations within the enzyme's active site. nih.gov

The urea moiety is a critical pharmacophore, often forming key hydrogen bonds with the protein backbone. Typically, one of the urea N-H groups acts as a hydrogen bond donor to the side chain of a glutamate residue, while the carbonyl oxygen (C=O) accepts a hydrogen bond from the backbone N-H of an aspartate residue. The biphenyl (B1667301) portion of this compound settles into a hydrophobic pocket, with the terminal chloro-substituted phenyl ring making additional hydrophobic and van der Waals contacts that contribute to binding affinity.

Table 1: Key Interactions for Diaryl Urea Derivatives in Kinase Active Sites

| Interaction Type | Ligand Moiety Involved | Protein Residue Examples |

|---|---|---|

| Hydrogen Bond (Donor) | Urea N-H | Glutamate (Side Chain) |

| Hydrogen Bond (Acceptor) | Urea C=O | Aspartate (Backbone N-H) |

| Hydrophobic Interactions | Biphenyl Rings | Valine, Alanine, Leucine |

Molecular docking simulations provide a numerical score that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the target. researchgate.net A lower (more negative) binding energy score generally indicates a more stable protein-ligand complex and higher predicted affinity. researchgate.net These scores are invaluable for rank-ordering compounds in virtual screening campaigns and for prioritizing candidates for synthesis and biological testing.

By docking this compound against its intended target and comparing the binding score to its scores against other off-target proteins (anti-targets), researchers can predict its binding selectivity. High selectivity is a desirable property for a drug candidate as it minimizes the potential for off-target effects. The predicted affinity can guide the structural modification of the lead compound to enhance potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a series of diaryl urea derivatives, QSAR models can predict the inhibitory potency of new, unsynthesized analogues, thereby guiding the design of more effective compounds. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVM), are then used to build a mathematical equation relating these descriptors to the observed biological activity. nih.gov

Studies on B-RAF inhibitors from the diaryl urea class have shown that descriptors related to molecular size, shape, aromaticity, and polarizability are critical in determining their inhibitory activity. nih.gov

Table 2: Common Molecular Descriptors in QSAR Models for Diaryl Urea Derivatives

| Descriptor Type | Example Descriptor | Property Quantified |

|---|---|---|

| Topological | Connectivity Indices | Molecular branching and size |

| Electronic | Dipole Moment, Hammett constants | Distribution of charge, electron-donating/withdrawing effects |

| Steric | Molar Refractivity, Steric Volume | Molecular volume and shape |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net DFT calculations provide deep insights into the intrinsic properties of this compound at the atomic level, complementing the information obtained from molecular docking and QSAR. researchgate.net These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and electrostatic potential. nih.gov

DFT is a powerful tool for studying chemical reactions, allowing researchers to map out entire reaction pathways. By calculating the energies of reactants, products, and transition states, DFT can determine activation energies and reaction enthalpies. This approach can be used to investigate the metabolic fate of this compound by simulating potential biotransformation reactions, such as oxidation or hydrolysis. It can also elucidate the mechanism of action at the electronic level, revealing how the molecule's electronic properties facilitate its interaction with the target.

A molecule's three-dimensional shape (conformation) is critical to its biological activity. This compound has rotational freedom around the bond connecting the two phenyl rings and the bond connecting the urea group to the phenyl ring. DFT calculations can be used to perform a conformational analysis, systematically exploring these rotations to identify the lowest energy, and therefore most stable, conformation of the molecule. nih.gov

Furthermore, DFT provides access to key electronic parameters that describe a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity. nih.gov The Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are the likely sites for intermolecular interactions. researchgate.net

Table 3: Parameters from DFT Calculations and Their Significance

| DFT Parameter | Significance |

|---|---|

| Total Energy | Indicates the stability of a given molecular conformation. |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic nature of ligand-protein interactions. By simulating the movements of atoms over time, MD can reveal the stability of a ligand within a binding site, the conformational changes induced upon binding, and the key interactions that contribute to binding affinity. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of highly similar biphenyl urea derivatives as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been investigated, providing a strong basis for understanding its potential dynamic interactions.

For biphenyl urea compounds targeting sEH, MD simulations would typically be employed to analyze the stability of the crucial hydrogen bonds formed between the urea moiety and key residues in the catalytic site, such as Tyr383 and Tyr466. The urea's carbonyl oxygen acts as a hydrogen bond acceptor from these tyrosine residues, while the NH groups can form hydrogen bonds with the carboxylate of Asp335. MD simulations can track the distances and angles of these hydrogen bonds over the simulation trajectory, providing a measure of their strength and persistence.

In the context of VEGFR-2 inhibition, MD simulations can assess the stability of the compound in the ATP-binding pocket. The urea group is critical for interacting with the hinge region, forming hydrogen bonds with residues like Cys919 and Asp1046. The biphenyl moiety would be expected to occupy a hydrophobic pocket, and MD simulations can explore the conformational flexibility of this group and the nature of its van der Waals interactions with surrounding hydrophobic residues. The stability of these interactions is crucial for potent inhibition. A recent study on a VEGFR-2 inhibitor demonstrated that the complex remained stable throughout a 100 ns simulation, with the root-mean-square deviation (RMSD) showing no major fluctuations. mdpi.com

The general workflow for such a simulation would involve:

System Setup: The starting structure would be a docked complex of this compound within the active site of the target protein (e.g., sEH or VEGFR-2). This complex would then be solvated in a water box with appropriate ions to neutralize the system.

Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax the structure and ensure it reaches a stable temperature and pressure.

Production Run: The main simulation is run for a duration typically ranging from nanoseconds to microseconds, during which the trajectory of all atoms is saved.

Analysis: The trajectory is analyzed to determine various properties such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the persistence of key intermolecular interactions like hydrogen bonds.

The following table summarizes key interacting residues for urea-based inhibitors in sEH and VEGFR-2, which would be a primary focus of MD simulation analysis for this compound.

| Target Protein | Key Interacting Residues for Urea Moiety | Nature of Interaction |

| Soluble Epoxide Hydrolase (sEH) | Tyr383, Tyr466, Asp335 | Hydrogen Bonding |

| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding |

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening and ligand-based drug design are powerful computational techniques for identifying novel bioactive compounds from large chemical libraries. These methods are particularly relevant for the discovery of new inhibitors based on the this compound scaffold.

Virtual Screening:

Virtual screening can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking is the most common SBVS technique, where a library of compounds is computationally placed into the binding site of the target, and a scoring function is used to estimate the binding affinity. For a compound like this compound, docking studies into the active sites of sEH or VEGFR-2 would be performed. The urea moiety would be expected to form key hydrogen bonds, and the biphenyl group would fit into a hydrophobic pocket. A successful docking pose would show favorable interactions with the key residues identified from crystal structures of similar inhibitors.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, or as a complementary approach, LBVS methods are used. These techniques are based on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. For sEH inhibitors, a common pharmacophore model includes a central hydrogen-bond acceptor (the urea carbonyl), two hydrogen-bond donors (the urea NH groups), and two hydrophobic regions to accommodate the flanking parts of the molecule. nih.govnih.govacs.orgresearchgate.nettandfonline.comacs.org A pharmacophore model derived from known active biphenyl urea compounds could be used to search for novel molecules, including this compound, that match these features.

Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound (a template). The similarity can be assessed based on 2D fingerprints or 3D shape and electrostatic properties.

Ligand-Based Drug Design:

Ligand-based drug design focuses on the analysis of a set of known active and inactive molecules to build a predictive model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For a series of biphenyl urea analogs, a QSAR model could be developed to predict the inhibitory potency based on various molecular descriptors such as hydrophobicity (logP), electronic properties, and steric parameters. This model could then be used to prioritize the synthesis of new derivatives with potentially improved activity.

The following table provides an example of pharmacophoric features commonly identified for sEH inhibitors, which would be relevant for designing virtual screening queries for compounds like this compound.

| Pharmacophoric Feature | Description | Potential Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen bond. | Carbonyl oxygen of the urea group |

| Hydrogen Bond Donor | A group capable of donating a hydrogen bond. | NH groups of the urea moiety |

| Aromatic Ring | A planar, cyclic, conjugated system. | The two phenyl rings of the biphenyl group |

| Hydrophobic Group | A nonpolar chemical group. | The chlorobiphenyl moiety |

Environmental Fate, Degradation, and Ecotoxicology

Environmental Degradation Pathways of 1-(4'-Chlorobiphenyl-4-YL)urea and Analogs

The degradation of phenylurea herbicides and chlorinated biphenyls in the environment is a complex process involving both biological and non-biological mechanisms. For compounds like this compound, both microbial and photochemical degradation are expected to be significant pathways.

Microbial consortia, comprising various bacteria and fungi, play a crucial role in the breakdown of complex organic pollutants, including phenylurea herbicides. oup.comnih.govfrontiersin.orgresearchgate.netresearchgate.net These consortia often exhibit synergistic catabolism, where different species work together to mineralize compounds that a single species cannot. nih.gov For phenylurea herbicides, a common initial step in biodegradation is the hydrolysis of the urea (B33335) group. frontiersin.org

Studies on the phenylurea herbicide linuron (B1675549) have shown that bacterial consortia can effectively degrade it. For instance, a consortium containing Diaphorobacter sp. and Achromobacter sp. was found to work synergistically, with the former hydrolyzing linuron to 3,4-dichloroaniline (B118046) and the latter further mineralizing this intermediate. nih.gov Similarly, the degradation of another phenylurea, diuron (B1670789), often proceeds via N-demethylation followed by hydrolysis to 3,4-dichloroaniline. frontiersin.org Given the structure of this compound, it is plausible that microbial consortia could initiate its degradation through the cleavage of the urea linkage, leading to the formation of 4-amino-4'-chlorobiphenyl (B111710).

The degradation of the 4-chlorobiphenyl (B17849) moiety itself has been studied using model organisms. Bacteria such as Achromobacter sp. and Bacillus brevis have been shown to degrade 4-chlorobiphenyl, primarily through hydroxylation of the unsubstituted ring followed by meta-cleavage, ultimately leading to the formation of 4-chlorobenzoic acid. ethz.ch Therefore, a microbial consortium capable of degrading this compound would likely possess enzymes for both urea hydrolysis and biphenyl (B1667301) ring cleavage.

Table 1: Examples of Microbial Consortia and Their Role in the Degradation of Analogous Compounds

| Compound | Microbial Species/Consortium | Degradation Pathway | Reference |

| Linuron | Diaphorobacter sp. and Achromobacter sp. | Synergistic catabolism: hydrolysis to 3,4-dichloroaniline and subsequent mineralization. | nih.gov |

| Diuron | Various bacteria and fungi | N-demethylation and hydrolysis to 3,4-dichloroaniline. | frontiersin.org |

| Isoproturon | Sphingomonas sp. | Sequential N-demethylation and cleavage of the urea side chain. | researchgate.net |

| 4-Chlorobiphenyl | Achromobacter sp., Bacillus brevis | Hydroxylation and meta-cleavage of the biphenyl ring. | ethz.ch |

Abiotic degradation, particularly photolysis, is another significant pathway for the breakdown of phenylurea herbicides in the environment. oup.com Phenylurea herbicides are generally stable to chemical hydrolysis in a pH range of 4-10, suggesting that this abiotic process is of minor importance in most agricultural soils. oup.com However, photochemical degradation can occur when these compounds are exposed to sunlight. oup.com

A study on the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, a compound structurally similar to this compound, revealed that it undergoes photolysis in various media, including water and simulated air. semanticscholar.orgnih.gov The degradation was found to follow first-order kinetics, and the presence of oxygen generally accelerated the reaction. semanticscholar.org The degradation of another class of urea-based herbicides, the sulfonylureas, has also been shown to be influenced by ultraviolet irradiation, with photocatalysts like titanium dioxide enhancing the degradation rate. nih.gov For 2-chlorobiphenyl, a component of the target molecule, the main photodegradation pathways involve reactions with hydroxyl radicals and triplet excited states of chromophoric dissolved organic matter, in addition to direct photolysis. nih.gov

These findings suggest that this compound is likely susceptible to photodegradation in sunlit surface waters and on soil surfaces. The process would likely involve cleavage of the urea bridge and potential transformations of the chlorinated biphenyl ring.

Identification and Analysis of Environmental Metabolites

The degradation of this compound is expected to produce a number of intermediate metabolites before complete mineralization. Based on studies of analogous compounds, key metabolites can be predicted.

For phenylurea herbicides, the primary metabolites often result from the transformation of the urea side chain. For example, the degradation of diuron and linuron by the fungus Mortierella sp. leads to successively dealkylated metabolites and the formation of 3,4-dichloroaniline. nih.gov Similarly, bacterial degradation of these compounds also yields N-dealkylated products and the corresponding substituted anilines. nih.gov Therefore, a likely early metabolite of this compound is 4-amino-4'-chlorobiphenyl, resulting from the cleavage of the urea group.

Further degradation of the 4-chlorobiphenyl structure would produce additional metabolites. The metabolism of 3-chlorobiphenyl (B164846) in a human-relevant cell line resulted in hydroxylated, sulfated, and glucuronidated metabolites, indicating that similar transformations could occur in the environment through microbial action. semanticscholar.org Fungal degradation of some phenylurea herbicides has also been shown to involve hydroxylation of the phenyl ring. nih.gov

Table 2: Potential Environmental Metabolites of this compound Based on Analogous Compounds

| Parent Compound | Analogous Compound(s) | Predicted Metabolite(s) of this compound | Predicted Formation Pathway | Reference |

| This compound | Diuron, Linuron | 4-amino-4'-chlorobiphenyl | Hydrolysis of the urea linkage | nih.govnih.gov |

| This compound | 3-Chlorobiphenyl, Isoproturon | Hydroxylated derivatives of this compound | Microbial oxidation of the biphenyl ring | semanticscholar.orgnih.gov |

| 4-amino-4'-chlorobiphenyl | 4-Chlorobiphenyl | 4-chlorobenzoic acid | Ring cleavage of the biphenyl moiety | ethz.ch |

Soil and Aquatic Environmental Persistence Studies

The persistence of a chemical in the environment is a key factor in determining its potential for long-term impacts. For compounds like this compound, persistence in soil and aquatic systems will be influenced by factors such as soil type, organic matter content, temperature, and microbial activity.

Studies on polychlorinated biphenyls (PCBs) have shown that their persistence in soil is significant, with half-lives ranging from years to decades. nih.gov The persistence of PCBs is generally greater in soils with higher organic carbon content, as these compounds tend to adsorb to organic matter. scielo.org.za Volatilization is considered a major loss process for PCBs from soil. scielo.org.za Given the presence of the 4'-chlorobiphenyl moiety, this compound may also exhibit a tendency to persist in soil, particularly in those rich in organic matter.

In aquatic environments, the persistence of similar compounds is also a concern. Phenylurea herbicides are frequently detected in surface and groundwater. oup.com While microbial degradation can occur, the process can be slow. oup.com The fungicide Boscalid, which contains a 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide structure, is noted to be persistent in both soil and aquatic systems depending on local conditions.

Bioaccumulation and Biotransformation in Environmental Organisms

Bioaccumulation, the process by which a chemical concentrates in an organism to a level higher than in its surrounding environment, is a concern for persistent, hydrophobic compounds. The 4'-chlorobiphenyl structure in this compound suggests a potential for bioaccumulation.

Polychlorinated biphenyls are well-known to bioaccumulate in food chains, with concentrations increasing at higher trophic levels (biomagnification). mdpi.com The biotransformation of PCBs in organisms is structure-dependent. For example, in marine mammals, chlorobiphenyl congeners with adjacent hydrogen atoms in the meta and para positions are more readily metabolized. nih.gov

Biotransformation of chlorinated compounds in organisms can involve processes such as hydroxylation, dechlorination, and conjugation. nih.gov Studies on chlorinated paraffins have identified hydroxylation and dechlorination as potential biotransformation pathways in various organisms, including plants, invertebrates, and vertebrates. researchgate.net It is plausible that this compound could undergo similar biotransformation processes in environmental organisms, leading to the formation of more polar metabolites that can be more easily excreted.

Ecotoxicological Assessment in Model Systems

The potential toxicity of this compound to non-target organisms is a critical aspect of its environmental risk assessment. Standard model organisms such as the freshwater crustacean Daphnia magna and various species of algae are commonly used for ecotoxicological testing. researchgate.netu-tokyo.ac.jpivami.com

Toxicity testing with Daphnia magna can assess both acute effects (e.g., immobilization) and chronic effects (e.g., on reproduction). nih.gov Similarly, algal toxicity tests measure the inhibition of growth. researchgate.net Given the chemical nature of this compound, it is expected to exhibit toxicity to aquatic organisms, and a full ecotoxicological assessment would be necessary to quantify these effects.

Table 3: Common Endpoints in Ecotoxicological Assessments of Aquatic Organisms

| Model Organism | Type of Test | Common Endpoints |

| Daphnia magna | Acute | Immobilization (EC50) |

| Daphnia magna | Chronic | Reproduction, Growth |

| Algae (e.g., Raphidocelis subcapitata) | Growth Inhibition | Growth rate, Biomass (IC50) |

Analytical Methodologies for Characterization and Quantification

Advanced Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 1-(4'-Chlorobiphenyl-4-YL)urea and its related components. Techniques like HPLC and GC are pivotal, especially when coupled with sensitive detection systems.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of phenylurea compounds, which are often thermally unstable and thus unsuitable for Gas Chromatography. newpaltz.k12.ny.us For this compound, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

Key Methodological Parameters:

Columns: A C18 column is a standard choice, offering high carbon load for excellent retention and selectivity for phenylurea compounds. newpaltz.k12.ny.us

Mobile Phase: A gradient elution using a mixture of an aqueous component (like water) and an organic solvent (such as acetonitrile (B52724) or methanol) is common. This allows for the efficient separation of the target analyte from impurities with varying polarities. researchgate.netvliz.be

Detection: Ultraviolet (UV) detection is widely used, as the aromatic rings in the biphenyl (B1667301) structure and the urea (B33335) chromophore absorb UV light, allowing for sensitive detection and quantification. newpaltz.k12.ny.usmdpi.com A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. actascientific.com

The combination of a C18 column with a water/acetonitrile mobile phase and UV detection provides a robust and reliable method for the routine analysis and quantification of this compound.

| Parameter | Description | Common Implementation |

|---|---|---|

| Stationary Phase (Column) | Separates compounds based on polarity. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Elutes the compound through the column. | Gradient of Acetonitrile and Water researchgate.netvliz.be |

| Detection Method | Detects the compound as it elutes. | Ultraviolet (UV) or Photodiode Array (PDA) newpaltz.k12.ny.usactascientific.com |

| Injection Volume | The amount of sample introduced. | 10-20 µL researchgate.net |

While this compound itself is susceptible to thermal degradation, Gas Chromatography (GC) is an exceptionally powerful tool for the analysis of its more thermally stable chlorinated biphenyl component, 4-chlorobiphenyl (B17849). newpaltz.k12.ny.us This analysis might be performed on a degradation product or a sample that has undergone hydrolysis to cleave the urea group. GC provides high-resolution separation of volatile and semi-volatile compounds. chromatographyonline.com

Key Methodological Parameters:

Columns: Capillary columns with low-polarity stationary phases, such as those similar to 5% diphenyl/95% dimethyl polysiloxane (e.g., HP-5 or TG-5SilMS), are commonly used for the separation of polychlorinated biphenyls (PCBs) and related compounds. chromatographyonline.comoup.comcromlab-instruments.es

Carrier Gas: Inert gases like helium or nitrogen are used to carry the sample through the column. oup.com

Injector: A splitless injection mode is often used for trace analysis to ensure that the maximum amount of analyte reaches the column. cromlab-instruments.es

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like 4-chlorobiphenyl and is a standard choice for PCB analysis. shimadzu.com Mass spectrometry (MS) can also be used as a detector for definitive identification. cromlab-instruments.es

GC-ECD is a standard method for monitoring chlorinated biphenyls in environmental samples and can be adapted to quantify the 4-chlorobiphenyl moiety of the title compound. cromlab-instruments.esshimadzu.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical capabilities, providing both separation and structural information in a single run. actascientific.comajpaonline.com